N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide
Description
This compound features a 4-oxoimidazolidin-2-ylidene core substituted with a methyl group at position 1 and an acetamide group at position 2. The 5-position is functionalized with a methylidene bridge linked to a 3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl moiety. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong electron-withdrawing substituents, likely enhancing electrophilicity and influencing binding interactions in biological systems .
Properties
IUPAC Name |
N-[(5Z)-1-methyl-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxoimidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O5/c1-11(28)24-19-25-18(29)16(26(19)2)9-12-4-3-5-14(8-12)32-17-7-6-13(20(21,22)23)10-15(17)27(30)31/h3-10H,1-2H3,(H,24,25,28,29)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLBENBKNHQVLC-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])/N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-nitro-4-(trifluoromethyl)phenol with an appropriate phenylmethylidene derivative under controlled conditions to form the desired product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of acetamide-functionalized heterocycles. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The target compound’s -CF₃ and -NO₂ groups may enhance stability and receptor affinity compared to analogs with weaker EWGs (e.g., -OCH₃ in ).
- Core Heterocycles: Imidazolidinones (target) vs. thiazolidinones () or benzodiazoles () influence solubility and metabolic stability. Thiazolidinones are associated with hypoglycemic activity, while benzodiazoles exhibit antimicrobial properties .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide is a synthetic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazolidinone core, a nitrophenyl moiety, and a trifluoromethyl group. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of several fungi and bacteria, suggesting potential use in agricultural fungicides and antibacterial agents .
The biological activity is primarily attributed to its ability to disrupt cellular processes in target organisms. The imidazolidinone structure is believed to interfere with nucleic acid synthesis and protein function, leading to cell death. Specifically, the compound targets key enzymes involved in metabolic pathways critical for microbial survival .
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound has selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for its potential application in cancer therapy .
Case Studies
- Fungal Inhibition : In a controlled study, the compound was tested against Candida albicans and Aspergillus niger. Results showed a significant reduction in fungal viability at concentrations as low as 10 µg/mL .
- Bacterial Resistance : Another study assessed its efficacy against resistant strains of Escherichia coli. The compound demonstrated potent activity, overcoming resistance mechanisms typically seen in clinical isolates .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with good bioavailability. It is metabolized primarily in the liver, with renal excretion being the main route for elimination .
Toxicological Profile
Toxicological assessments reveal that this compound exhibits low toxicity in mammalian models. Long-term studies are necessary to fully understand its safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
